molecular formula C7H5Cl2FO B1446281 3,4-Dichloro-5-fluoroanisole CAS No. 1807052-99-8

3,4-Dichloro-5-fluoroanisole

Cat. No. B1446281
M. Wt: 195.01 g/mol
InChI Key: PDTINCSSSOETSS-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluoroanisole is a chemical compound with the molecular formula C7H5Cl2FO . It is used in various chemical reactions and has a molecular weight of 195.02 .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-5-fluoroanisole consists of a benzene ring with two chlorine atoms, one fluorine atom, and one methoxy group attached . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the chlorine atoms are on the 3rd and 4th positions, the fluorine atom is on the 5th position, and the methoxy group is on the 1st position .


Physical And Chemical Properties Analysis

3,4-Dichloro-5-fluoroanisole has a predicted boiling point of 212.9±35.0 °C and a predicted density of 1.377±0.06 g/cm3 .

properties

IUPAC Name

1,2-dichloro-3-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTINCSSSOETSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-fluoroanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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